An In-depth Technical Guide to Methyl 2-methyl-2-(methylamino)propanoate
An In-depth Technical Guide to Methyl 2-methyl-2-(methylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 2-methyl-2-(methylamino)propanoate, a unique α,α-disubstituted amino acid ester. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights into its synthesis, potential applications, and analytical characterization based on its structural features and the established chemistry of related molecules.
Core Identifiers and Physicochemical Properties
Methyl 2-methyl-2-(methylamino)propanoate is a chiral, non-proteinogenic amino acid derivative. The presence of two methyl groups on the α-carbon and a methyl group on the amine creates a sterically hindered and conformationally constrained building block, a feature often sought after in medicinal chemistry.
| Identifier | Value | Source |
| CAS Number | 53617-94-0 | [1][2][3] |
| IUPAC Name | methyl 2-methyl-2-(methylamino)propanoate | [4] |
| Molecular Formula | C₆H₁₃NO₂ | [4] |
| Molecular Weight | 131.17 g/mol | [4] |
| Canonical SMILES | CNC(C)(C)C(=O)OC | N/A |
| InChI Key | N/A | N/A |
Caption: Chemical structure of Methyl 2-methyl-2-(methylamino)propanoate.
Synthesis and Manufacturing
A plausible and efficient method for the synthesis of α,α-disubstituted amino acids like Methyl 2-methyl-2-(methylamino)propanoate is a variation of the Strecker synthesis. This approach involves the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis and esterification.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl 2-methyl-2-(methylamino)propanoate.
Hypothetical Experimental Protocol
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Imine Formation: Acetone is reacted with an aqueous solution of methylamine, typically in the presence of a mild acid catalyst, to form the corresponding N-methylpropan-2-imine in situ.
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Strecker Reaction: A solution of potassium cyanide in water is added to the reaction mixture. The cyanide ion attacks the imine carbon to form 2-methyl-2-(methylamino)propanenitrile. The reaction is typically carried out at room temperature and monitored by TLC or GC-MS.
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Nitrile Hydrolysis: The resulting α-aminonitrile is hydrolyzed to the corresponding carboxylic acid using a strong acid such as hydrochloric acid under reflux. This step converts the nitrile group to a carboxylic acid group.
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Esterification: The crude 2-methyl-2-(methylamino)propanoic acid is then esterified. A common method is the Fischer-Speier esterification, which involves refluxing the amino acid in methanol with a catalytic amount of a strong acid like sulfuric acid.
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Purification: The final product, Methyl 2-methyl-2-(methylamino)propanoate, can be purified by distillation or column chromatography.
Role in Drug Discovery and Development
The incorporation of α,α-disubstituted amino acids into peptides or small molecule drugs can confer several advantageous properties:
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Metabolic Stability: The quaternary carbon atom at the α-position can sterically hinder enzymatic degradation, leading to a longer in vivo half-life of the drug candidate.
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Conformational Rigidity: The gem-dimethyl group restricts the conformational freedom around the α-carbon. This can lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity for its biological target.
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Peptidomimicry: These modified amino acids can be used to create peptidomimetics that mimic the structure of natural peptides but with improved pharmacological properties.
While there are no specific drugs in the public domain that explicitly name Methyl 2-methyl-2-(methylamino)propanoate as a key intermediate, its structural motif is highly valuable. It can serve as a crucial building block for creating novel chemical entities with potential applications in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.
Analytical Characterization
The identity and purity of Methyl 2-methyl-2-(methylamino)propanoate would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include:
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A singlet for the six protons of the two α-methyl groups.
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A singlet for the three protons of the N-methyl group.
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A singlet for the three protons of the ester methyl group.
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A broad singlet for the N-H proton.
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¹³C NMR: Expected signals would correspond to:
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The quaternary α-carbon.
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The carbons of the α-methyl groups.
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The carbon of the N-methyl group.
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The carbon of the ester methyl group.
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The carbonyl carbon of the ester.
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Mass Spectrometry (MS)
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In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 131.17.
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Common fragmentation patterns would likely involve the loss of the methoxy group or the entire ester group.
General Analytical Protocol
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Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For MS, the sample is dissolved in a volatile solvent like methanol or acetonitrile.
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Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer. Mass spectra are obtained using a mass spectrometer, for example, with an ESI or EI source.
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Data Analysis: The obtained spectra are analyzed to confirm the presence of the expected signals and fragmentation patterns, which validates the structure of the compound.
Safety, Handling, and Storage
As a specific Material Safety Data Sheet (MSDS) for Methyl 2-methyl-2-(methylamino)propanoate is not publicly available, general precautions for handling laboratory chemicals of this class should be followed.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids or bases.
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
Methyl 2-methyl-2-(methylamino)propanoate is a valuable, albeit not extensively documented, chemical building block. Its unique structural features, particularly the α,α-disubstitution, make it an attractive component for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and methods for its characterization, serving as a valuable resource for researchers in the field of drug discovery and development. Further experimental investigation is warranted to fully elucidate its chemical properties and expand its applications.
References
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Sumukha Life Sciences. Intermediates. [Link]
- Fisher Scientific.
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Changzhou Extraordinary Pharmatech co.,LTD. Product Center. [Link]
